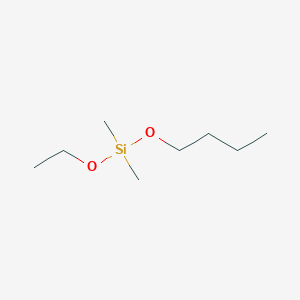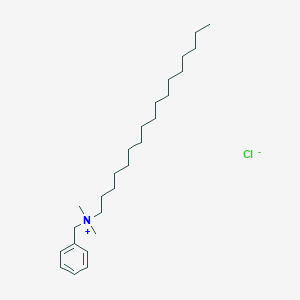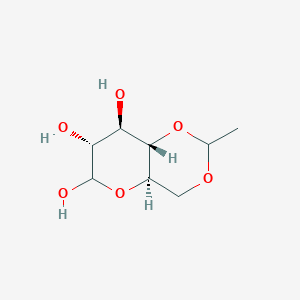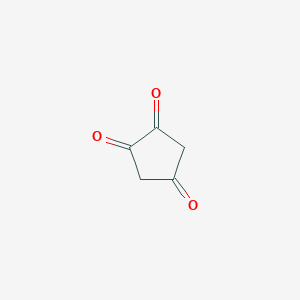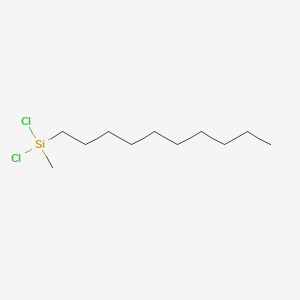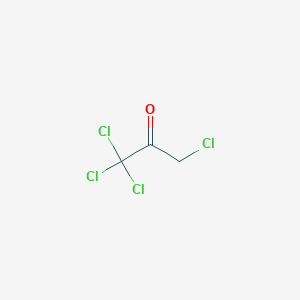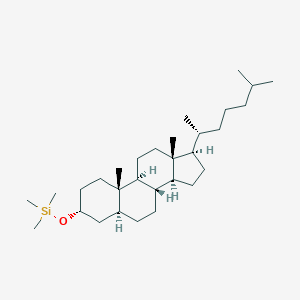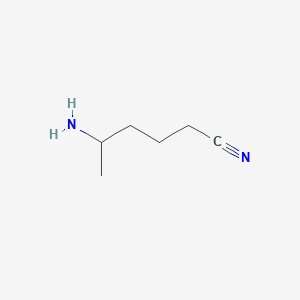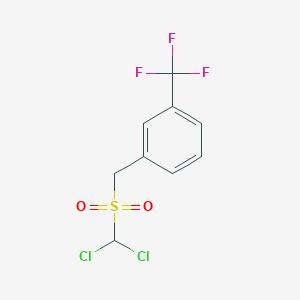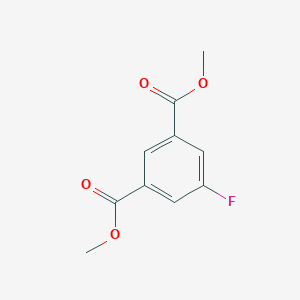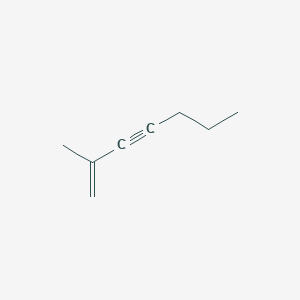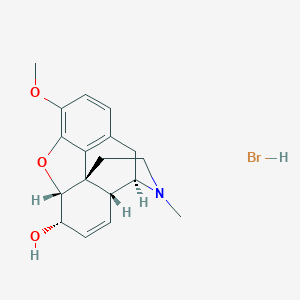
4-Chlorophenylselenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenylselenol (4-CPSe) is a selenium-containing organic compound with the molecular formula C6H5ClSe. It is a colorless to pale yellow liquid with a pungent odor and is widely used in scientific research due to its unique chemical properties. In
Wissenschaftliche Forschungsanwendungen
4-Chlorophenylselenol has been extensively used in scientific research due to its unique chemical properties. It is a potent antioxidant and has been shown to protect cells from oxidative stress-induced damage. It also exhibits anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 4-Chlorophenylselenol has also been used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Chlorophenylselenol is based on its ability to scavenge free radicals and reactive oxygen species (ROS). It reacts with ROS and converts them into less harmful compounds, thereby protecting cells from oxidative stress-induced damage. It also modulates the activity of various signaling pathways involved in inflammation and cancer, leading to its anti-inflammatory and anti-cancer properties.
Biochemische Und Physiologische Effekte
4-Chlorophenylselenol has been shown to modulate various biochemical and physiological processes in cells and organisms. It protects cells from oxidative stress-induced damage, reduces inflammation, and inhibits cancer cell growth. It also modulates the activity of various enzymes and signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Chlorophenylselenol in lab experiments include its potent antioxidant and anti-inflammatory properties, its ability to inhibit cancer cell growth, and its use as a reagent and catalyst in organic synthesis. However, its limitations include its toxicity at high concentrations, its instability in air and light, and its potential for environmental contamination.
Zukünftige Richtungen
There are several future directions for the use of 4-Chlorophenylselenol in scientific research. These include its use as a potential drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. It could also be used as a reagent and catalyst in organic synthesis, leading to the development of new chemical compounds. Furthermore, further research is needed to explore its potential for environmental applications, such as the removal of heavy metals from contaminated soils and water.
Synthesemethoden
The synthesis of 4-Chlorophenylselenol involves the reaction of 4-chlorophenol with selenium powder in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the selenium atom replaces the hydroxyl group of 4-chlorophenol. The resulting product is then purified by distillation or recrystallization to obtain pure 4-Chlorophenylselenol.
Eigenschaften
InChI |
InChI=1S/C6H4ClSe/c7-5-1-3-6(8)4-2-5/h1-4H |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOCGJDRSWKDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Cl)[Se] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClSe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70422538 |
Source


|
| Record name | 4-Chlorophenylselenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70422538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenylselenol | |
CAS RN |
16645-10-6 |
Source


|
| Record name | 4-Chlorophenylselenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70422538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

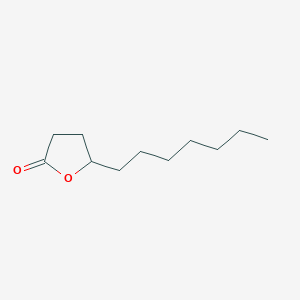
![Spiro[5.5]undecane](/img/structure/B92164.png)
